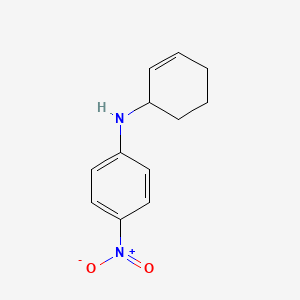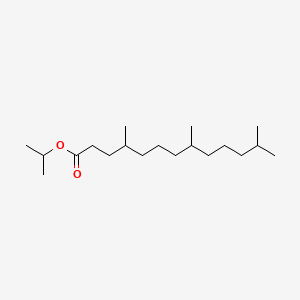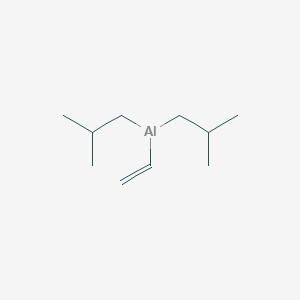
Ethenylbis(2-methylpropyl)alumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenylbis(2-methylpropyl)alumane is an organoaluminum compound with the chemical formula C10H21Al. This compound is known for its unique properties and applications in various fields, including organic synthesis and industrial processes. It is a colorless liquid that is highly reactive due to the presence of aluminum, which can form strong bonds with other elements.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethenylbis(2-methylpropyl)alumane can be synthesized through the reaction of aluminum with 2-methylpropyl groups in the presence of a catalyst. One common method involves the use of aluminum trichloride (AlCl3) as a catalyst, which facilitates the formation of the desired compound. The reaction typically takes place under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where aluminum and 2-methylpropyl groups are combined under controlled conditions. The process is carefully monitored to ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethenylbis(2-methylpropyl)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.
Reduction: It can act as a reducing agent in certain reactions, donating electrons to other compounds.
Substitution: The 2-methylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxide, while substitution reactions can produce various organoaluminum compounds with different functional groups.
Applications De Recherche Scientifique
Ethenylbis(2-methylpropyl)alumane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Industry: this compound is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which ethenylbis(2-methylpropyl)alumane exerts its effects involves the formation of strong bonds between aluminum and other elements. The aluminum atom in the compound can coordinate with various ligands, facilitating a range of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triisobutylaluminum: Another organoaluminum compound with similar reactivity.
Diisobutylaluminum hydride: Used as a reducing agent in organic synthesis.
Aluminum isopropoxide: Commonly used in the synthesis of organic compounds.
Uniqueness
Ethenylbis(2-methylpropyl)alumane is unique due to its specific structure and reactivity. The presence of ethenyl and 2-methylpropyl groups provides distinct chemical properties that make it suitable for specialized applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
102859-51-8 |
|---|---|
Formule moléculaire |
C10H21Al |
Poids moléculaire |
168.26 g/mol |
Nom IUPAC |
ethenyl-bis(2-methylpropyl)alumane |
InChI |
InChI=1S/2C4H9.C2H3.Al/c2*1-4(2)3;1-2;/h2*4H,1H2,2-3H3;1H,2H2; |
Clé InChI |
YRRUEJYFEBADQV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C[Al](CC(C)C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


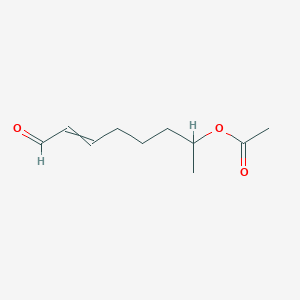


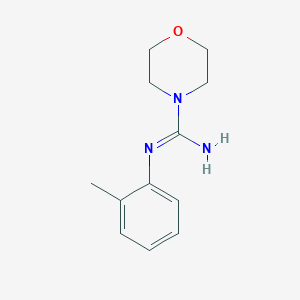


![3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B14334377.png)
![2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14334384.png)
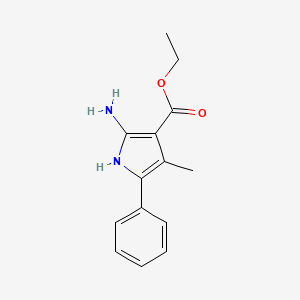
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-ethoxy-5,6-dihydro-](/img/structure/B14334390.png)
